molecular formula C7H7N3O4 B1312698 2-Hydroxy-3-nitrobenzenecarbohydrazide CAS No. 945-22-2

2-Hydroxy-3-nitrobenzenecarbohydrazide

Cat. No.: B1312698
CAS No.: 945-22-2
M. Wt: 197.15 g/mol
InChI Key: VOIQCDFMTVQLRZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-3-nitrobenzenecarbohydrazide typically involves the nitration of 2-hydroxybenzenecarbohydrazide. The reaction is carried out under controlled conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents, with the reaction temperature carefully monitored to prevent over-nitration or decomposition of the product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize waste and reduce production costs while maintaining the quality of the compound .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-3-nitrobenzenecarbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Hydroxy-3-nitrobenzenecarbohydrazide has several applications in scientific research, including:

    Chemistry: Used as a ligand in coordination chemistry for the synthesis of metal complexes.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a biochemical probe.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Hydroxy-3-nitrobenzenecarbohydrazide involves its interaction with specific molecular targets. The hydroxyl and nitro groups can participate in hydrogen bonding and electrostatic interactions with biological molecules, while the carbohydrazide moiety can form covalent bonds with nucleophilic sites. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxy-4-nitrobenzenecarbohydrazide
  • 2-Hydroxy-5-nitrobenzenecarbohydrazide
  • 2-Hydroxy-3-nitrobenzaldehyde

Uniqueness

2-Hydroxy-3-nitrobenzenecarbohydrazide is unique due to the specific positioning of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both hydroxyl and nitro groups in close proximity allows for unique interactions and reactions that are not observed in similar compounds .

Properties

IUPAC Name

2-hydroxy-3-nitrobenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O4/c8-9-7(12)4-2-1-3-5(6(4)11)10(13)14/h1-3,11H,8H2,(H,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOIQCDFMTVQLRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)[N+](=O)[O-])O)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30463689
Record name 2-hydroxy-3-nitrobenzenecarbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30463689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

945-22-2
Record name 2-hydroxy-3-nitrobenzenecarbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30463689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

40 ml of hydrazine hydrate were added to a solution of 30 g (0.15 mol) of methyl 3-nitrosalicylate in 200 ml of anhydrous tetrahydrofuran (THF). After dilution with THF, the resulting suspension was stirrable; it was refluxed for approximately 18 hours. After cooling, the batch was poured onto ice. The aqueous solution was rendered neutral by adding NaOH solution. The crystals which precipitated were filtered off and washed with water. After drying, 27 g (90%) of the title compound were obtained.
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
90%

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